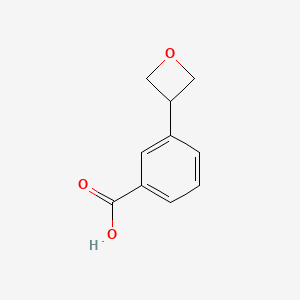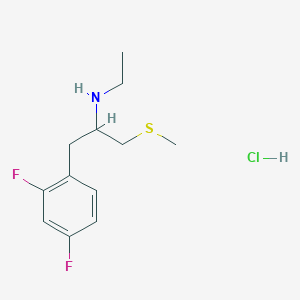
1-(2,4-Difluorophenyl)-N-ethyl-3-methylsulfanylpropan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,4-Difluorophenyl)-N-ethyl-3-methylsulfanylpropan-2-amine;hydrochloride” is a complex organic molecule. The presence of difluorophenyl group suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of related 1H-1,2,4-Triazole derivatives involves oxidation of the corresponding amidrazones .Molecular Structure Analysis
The molecular structure of such compounds can be complex and varied. For instance, the structure of 1H-1,2,4-Triazole derivatives was found to be mainly delocalized on the triazinyl moiety of the heterocycle .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, the reaction of 2,4-difluorophenylacetic acid with thionyl chloride, followed by the addition of sodium hydroxide, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be complex and varied. For instance, 2’,4’-Difluoroacetophenone, a related compound, has a molecular weight of 156.13 g/mol and is characterized by a XLogP3-AA of 1.8 .Aplicaciones Científicas De Investigación
Environmental Surveillance and Human Exposure
Perfluorinated alkyl sulfonamides (PFASs) are utilized in various consumer products for surface protection, and their presence in indoor air, house dust, and outdoor air has been studied. These substances, including N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and N-ethylperfluorooctane sulfonamidoethanol (EtFOSE), show significantly higher concentrations in indoor environments, suggesting indoor air as an important source. The study indicates the widespread environmental presence and potential human exposure to these compounds, including through inhalation and dust ingestion, with children being particularly susceptible due to the dust ingestion pathway (Shoeib et al., 2005).
Health and Environmental Impacts
Polyfluoroalkyl chemicals (PFCs), closely related to PFASs, are widely used in commercial applications and are ubiquitous contaminants. A study examined serum samples from the general U.S. population and found that PFOS, PFOA, PFHxS, and PFNA serum concentrations were measurable in each demographic population group. The study is significant for understanding exposure levels and setting research priorities, including health effects studies and defining sources and pathways of exposure (Calafat et al., 2007).
Occupational Health and Safety
In occupational settings, exposure to certain compounds such as 1-Bromopropane (1-BP) used in vapor and immersion degreasing operations, among others, has been associated with neurotoxicity. The report underlines the potential health risks of 1-BP exposure, emphasizing the need for awareness among clinicians, public health professionals, and the implementation of effective control methods to limit exposure in workplaces (MMWR, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-N-ethyl-3-methylsulfanylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NS.ClH/c1-3-15-11(8-16-2)6-9-4-5-10(13)7-12(9)14;/h4-5,7,11,15H,3,6,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWRDHFELKQGIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=C(C=C(C=C1)F)F)CSC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-N-ethyl-3-methylsulfanylpropan-2-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-1'-ethyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2354731.png)
![7-(cyclopropylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354734.png)

![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)
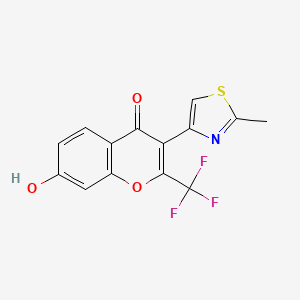
![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354741.png)
![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)
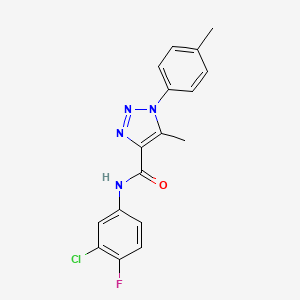
![Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354749.png)
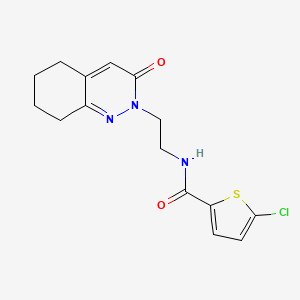
![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)
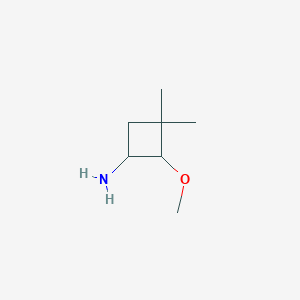
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide](/img/structure/B2354753.png)
